molecular formula C14H17F3N2O3 B11486115 Ethyl 2-acetamido-3,3,3-trifluoro-2-(m-toluidino)propionate

Ethyl 2-acetamido-3,3,3-trifluoro-2-(m-toluidino)propionate

Cat. No.: B11486115
M. Wt: 318.29 g/mol
InChI Key: RFLZWVFKGAFWJI-UHFFFAOYSA-N
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Description

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]PROPANOATE is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Acetamido Group: The initial step involves the acylation of an amine with acetic anhydride to form the acetamido group.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.

    Coupling with the Aromatic Amine: The final step involves coupling the intermediate with an aromatic amine, such as 3-methylaniline, under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the acetamido group to an amine.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]PROPANOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]PROPANOATE involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The acetamido group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-acetamido-3,3,3-trifluoro-2-[(6-methylpyridin-2-yl)amino]propanoate
  • Ethyl 2-acetamido-3,3,3-trifluoro-2-(isopropylamino)propanoate

Uniqueness

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]PROPANOATE is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds. This structural variation can lead to differences in its interaction with biological targets and its overall pharmacological profile.

Properties

Molecular Formula

C14H17F3N2O3

Molecular Weight

318.29 g/mol

IUPAC Name

ethyl 2-acetamido-3,3,3-trifluoro-2-(3-methylanilino)propanoate

InChI

InChI=1S/C14H17F3N2O3/c1-4-22-12(21)13(14(15,16)17,18-10(3)20)19-11-7-5-6-9(2)8-11/h5-8,19H,4H2,1-3H3,(H,18,20)

InChI Key

RFLZWVFKGAFWJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=CC(=C1)C)NC(=O)C

Origin of Product

United States

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